ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
説明
This compound features a pyrazole core substituted at the 1-position with a pyridine ring bearing a cyclohexylcarbamoyl group and at the 4-position with an ethyl ester (Fig. 1). The pyridine-pyrazole scaffold is a versatile pharmacophore, with the cyclohexylcarbamoyl moiety contributing to hydrophobic interactions and hydrogen bonding via its amide group. This structural combination suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator .
特性
IUPAC Name |
ethyl 1-[5-(cyclohexylcarbamoyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-26-19(25)16-12-21-23(13(16)2)17-10-9-14(11-20-17)18(24)22-15-7-5-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOGNRMWAWISER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the pyridine and cyclohexylcarbamoyl groups. The final step involves esterification to form the ethyl ester.
Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Cyclohexylcarbamoyl Group Addition: The cyclohexylcarbamoyl group can be added through an amide coupling reaction using cyclohexylamine and a carboxylic acid derivative.
Esterification: The final esterification step involves reacting the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反応の分析
Types of Reactions
Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring to introduce different substituents.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted pyridine derivatives
Hydrolysis: Formation of carboxylic acids
科学的研究の応用
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes a pyrazole ring, a pyridine moiety, and a cyclohexylcarbamoyl group. These structural components contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, possess antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated in vitro for its ability to inhibit inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Pyrazoles have been extensively studied for their anticancer properties, with some derivatives showing promise in inhibiting tumor growth in various cancer cell lines . This application is particularly relevant in the search for novel anticancer agents.
Case Study 1: Antimicrobial Evaluation
A study conducted on new pyrazole derivatives highlighted the antimicrobial efficacy of compounds similar to ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate. The disc diffusion method was employed to assess antibacterial activity, revealing that several derivatives had significant inhibitory effects against tested microorganisms .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | C. albicans | 15 |
Case Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory effects of pyrazole derivatives were investigated through assays measuring cytokine release. The results indicated that ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate significantly reduced levels of pro-inflammatory cytokines in cell cultures .
作用機序
The mechanism of action of ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Structural Similarity and Substituent Effects
Key structural analogs are identified based on similarity scores (Table 1):
Table 1. Structural analogs and substituent effects.
- Cyclohexylcarbamoyl vs. Halogen Substituents: The cyclohexylcarbamoyl group in the target compound provides both hydrophobic bulk and hydrogen-bonding capacity (amide N-H and C=O), unlike halogen substituents (e.g., Br, Cl), which primarily contribute to steric and electronic effects but lack H-bond donor/acceptor properties .
Pharmacological Activity
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
- Pyrazole Carboximidamides (): Compounds with methoxy, nitro, or chloro substituents on phenyl rings exhibit varied bioactivities, suggesting that electron-withdrawing/donating groups modulate target affinity. For example, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide may exhibit enhanced binding to charged active sites .
- Kinase Inhibitors (): Analogs like N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(6-(furan-2-yl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (cpd 207) highlight the importance of heteroaromatic substituents in kinase inhibition. The target compound’s cyclohexylcarbamoyl group may mimic such interactions .
Key Research Findings and Implications
- Hydrogen Bonding: The cyclohexylcarbamoyl group’s amide functionality enables dual H-bond donor/acceptor interactions, a feature absent in halogenated analogs. This may improve target selectivity in enzyme inhibition .
- Lipophilicity : The ethyl ester and cyclohexyl group collectively increase logP compared to methyl esters or polar carboximidamides, suggesting better CNS penetration .
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, whereas the target compound’s carbamoyl group balances hydrophobicity and H-bonding .
生物活性
Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 341.47 g/mol
- CAS Number : Not specifically listed, but related compounds exist.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its pharmacological effects based on available research.
1. Enzyme Inhibition
Research has indicated that derivatives of pyrazole compounds exhibit inhibitory activities against various enzymes. For instance, compounds structurally similar to ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate have been shown to inhibit neuraminidase (NA) with varying efficacy. In a study, derivatives with specific substitutions demonstrated inhibition rates ranging from 30% to over 70% at concentrations around 10 μM .
| Compound | Inhibition Percentage | Notes |
|---|---|---|
| 12c | 56.45% | Best performing compound with a fluorophenyl group |
| 24b | 60.91% | Exhibited strong activity with ortho-substituted phenyl |
| 26b | 72.80% | Isomer with excellent inhibitory activity |
2. Receptor Modulation
The compound's potential as a modulator of specific receptors has also been explored. For example, its structural components suggest possible interactions with cannabinoid receptors, which are crucial in pain modulation and appetite regulation . The SAR studies indicate that modifications in the cyclohexyl or pyridine rings significantly affect binding affinity and selectivity.
3. Cytotoxicity and Antiproliferative Effects
In vitro studies have evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has shown promising antiproliferative effects, particularly against breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study 1: Neuraminidase Inhibition
In a comparative study on NA inhibitors, several pyrazole derivatives were synthesized and tested for their efficacy against influenza virus strains. Ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate was included in the panel and showed moderate inhibition, suggesting further optimization could enhance its antiviral properties .
Case Study 2: Cancer Cell Lines
A recent investigation into the cytotoxicity of various pyrazole compounds highlighted the effectiveness of ethyl 1-(5-(cyclohexylcarbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The study reported IC50 values indicating significant growth inhibition at nanomolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
